2,2',3,4,4',6,6'-Heptachlorobiphenyl
Overview
Description
2,2',3,4,4',6,6'-Heptachlorobiphenyl is a useful research compound. Its molecular formula is C12H3Cl7 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl is the circadian clock . This compound inhibits the basal and circadian expression of the core circadian component PER1 . It also catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine .
Mode of Action
2,2’,3,4,4’,6,6’-Heptachlorobiphenyl interacts with its targets by inhibiting the expression of certain genes. For instance, it inhibits the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the circadian rhythm of the organism.
Biochemical Pathways
It is known that this compound affects thecircadian rhythm by inhibiting the expression of the core circadian component PER1 . This can have downstream effects on various physiological processes that are regulated by the circadian clock.
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to bebioaccumulative . This means that it can build up in the body over time, which can affect its bioavailability and potential toxicity.
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl’s action are largely related to its impact on the circadian clock. By inhibiting the expression of the core circadian component PER1, it can disrupt the normal circadian rhythm . This can have wide-ranging effects on the organism, as many physiological processes are regulated by the circadian clock.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl. For instance, its bioaccumulative nature means that exposure levels and duration can significantly impact its effects . . This means that it can remain in the environment for long periods, potentially leading to long-term exposure.
Biochemical Analysis
Biochemical Properties
It is known to be a part of synthetic organic compounds with chlorine atoms attached to biphenyl
Cellular Effects
It is known that PCBs can cause harmful health effects
Temporal Effects in Laboratory Settings
It is known that PCBs do not break down readily , suggesting that 2,2’,3,4,4’,6,6’-Heptachlorobiphenyl may have long-term effects on cellular function observed in in vitro or in vivo studies.
Properties
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,4,6-trichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-5(14)9(6(15)2-4)10-7(16)3-8(17)11(18)12(10)19/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUJJSQKPGKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074236 | |
Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-48-3 | |
Record name | 2,2′,3,4,4′,6,6′-Heptachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74472-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',6,6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3342543HY3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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